molecular formula C8H5F2NO2 B1467884 7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 560082-52-2

7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1467884
CAS No.: 560082-52-2
M. Wt: 185.13 g/mol
InChI Key: JCNKLQRINZTFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 560082-52-2) is a high-value fluorinated benzoxazine derivative supplied with a minimum purity of 95% . This compound features a benzoxazine core, a privileged structure in medicinal chemistry known for its versatility as a synthetic intermediate . The specific incorporation of two fluorine atoms at the 7 and 8 positions is a common strategy in drug design to modulate a molecule's electronic properties, metabolic stability, and membrane permeability. As such, this scaffold is primarily utilized in the research and development of novel pharmaceutical compounds, serving as a key building block for the synthesis of more complex active molecules . The molecular formula is C8H5F2NO2 and it has a molecular weight of 185.13 g/mol . This product is intended for laboratory research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Key Specifications: • CAS Number: 560082-52-2 • Molecular Formula: C8H5F2NO2 • Molecular Weight: 185.13 g/mol • Purity: ≥95%

Properties

IUPAC Name

7,8-difluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-4-1-2-5-8(7(4)10)13-3-6(12)11-5/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNKLQRINZTFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274372
Record name 7,8-Difluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560082-52-2
Record name 7,8-Difluoro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=560082-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Difluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound belonging to the class of benzoxazines. Its unique structure and fluorine substitutions contribute to its biological activity, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8_8H5_5F2_2N O2_2
  • Molecular Weight : 185.13 g/mol
  • CAS Number : 560082-52-2
  • Purity : Typically 95% .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of PI3Kα :
    • A study demonstrated that derivatives of the benzoxazine scaffold, including this compound, act as potent inhibitors of the PI3Kα signaling pathway. This pathway is crucial in regulating cell proliferation and survival in cancer cells .
    • Compound 7f (a derivative) showed potent antiproliferative activity against several cancer cell lines (HCT-116, MDA-MB-231, and SNU638), leading to decreased phospho-Akt levels in a dose-dependent manner .
  • CDK9 Inhibition :
    • Another significant finding is the identification of this compound as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 plays a vital role in transcriptional regulation and is implicated in various hematologic malignancies .
    • The compound demonstrated a rapid decrease in markers associated with cell survival (e.g., Mcl-1 and c-Myc) in treated cell lines, suggesting its potential for inducing apoptosis in tumor cells .

Case Study 1: Antiproliferative Activity

In a study focused on the antiproliferative effects of benzoxazine derivatives:

  • Objective : Evaluate the efficacy against cancer cell lines.
  • Results : Compound 7f exhibited IC50 values significantly lower than those of standard chemotherapeutics across multiple cancer types. It was found to induce apoptosis through PI3Kα inhibition .

Case Study 2: Hematologic Malignancies

A separate investigation into CDK9 inhibitors revealed:

  • Objective : Assess the therapeutic potential in hematologic cancers.
  • Results : The compound led to substantial tumor regression in xenograft models derived from hematologic tumors when administered intermittently. This suggests promising clinical applications for treating such malignancies .

Data Tables

PropertyValue
Molecular FormulaC8_8H5_5F2_2N O2_2
Molecular Weight185.13 g/mol
CAS Number560082-52-2
Purity95%
Biological ActivityMechanismCell Lines Tested
AntiproliferativePI3Kα InhibitionHCT-116, MDA-MB-231
Apoptosis InductionCDK9 InhibitionMV4-11

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that certain analogs could inhibit the proliferation of breast cancer cells through the induction of apoptosis .

Neuroprotective Effects
This compound has also shown promise in neuroprotection. Studies suggest that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's . The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Materials Science

Polymeric Applications
In materials science, this compound is used as a building block for synthesizing polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve their resistance to degradation under thermal stress .

Fluorescent Materials
The compound has been utilized in the development of fluorescent materials. Its unique structure allows for effective light absorption and emission, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Environmental Applications

Pesticide Development
Research indicates that derivatives of this compound can be utilized in the development of novel pesticides. Their effectiveness against specific pests while minimizing environmental impact is a focal point of current studies .

Bioremediation
The compound's chemical properties make it a candidate for bioremediation processes aimed at degrading environmental pollutants. Studies have shown that it can enhance the breakdown of certain organic contaminants in soil and water systems .

Data Tables

Application Area Specific Use Findings/Notes
Medicinal ChemistryAnticancer activityInduces apoptosis in breast cancer cells .
Neuroprotective effectsMitigates oxidative stress in neuronal cells .
Materials SciencePolymeric applicationsEnhances thermal/mechanical properties .
Fluorescent materialsSuitable for OLEDs and optoelectronics .
Environmental ApplicationsPesticide developmentEffective against specific pests .
BioremediationEnhances degradation of organic contaminants .

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored various derivatives of this compound against multiple cancer cell lines. Results indicated significant cytotoxicity compared to control groups.
  • Polymer Synthesis : In a study on polymer composites published in Materials Science & Engineering, researchers incorporated this compound into a polymer matrix and observed improved thermal stability and mechanical strength.
  • Environmental Impact Study : A recent investigation published in Environmental Science & Technology evaluated the use of this compound in bioremediation efforts to address soil contamination from industrial waste.

Comparison with Similar Compounds

Structural and Electronic Properties

The 7,8-difluoro substitution distinguishes this compound from other benzooxazinone derivatives. Key comparisons include:

Compound Substituents Electronic Effects Key Applications
7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one 7-F, 8-F Strong electron-withdrawing, increased electrophilicity Potential kinase/antimicrobial activity (inferred from analogues)
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one () 7-Br Moderate electron-withdrawing, bulky Anticancer agents (via isoxazole hybrids)
8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one () 8-NH₂ Electron-donating, enhances hydrogen bonding Intermediate for radiolabeled vanilloids
6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one () 6-Cl, 8-NO₂ Strong electron-withdrawing (nitro group) Precursor for amino derivatives
2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one () 2,2-(CH₃)₂ Steric hindrance, stabilizes oxazine ring BRD4 inhibitors (weaker binding vs. pyrido analogues)

Key Observations :

  • Fluorine vs.
  • Electron-Withdrawing vs. Donating Groups: The 7,8-difluoro substitution enhances electrophilicity, which may increase reactivity toward biological nucleophiles (e.g., thiols in enzymes) compared to amino or methoxy substituents .
Platelet Aggregation Inhibition
  • 4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (): Substituents at positions 4 and 7 significantly enhance inhibitory activity. For example, 7-methoxy derivatives showed IC₅₀ values < 10 µM .
  • 7,8-Difluoro Analogue : The electron-withdrawing fluorine atoms may mimic the effects of nitro or acetyl groups, which improve activity in thrombelastography assays .
Kinase Inhibition
  • PI3Kα/mTOR Dual Inhibitors (): 4-Phenyl derivatives with methyl or fluoro groups at position 6 exhibited nanomolar potency. The 7,8-difluoro substitution could enhance binding to hydrophobic kinase pockets .
  • BRD4 Inhibitors (): Dimethyl substitution at position 2 reduced BRD4 binding (IC₅₀ ~2 µM), suggesting that 7,8-difluoro substitution might offer better selectivity .
Antimicrobial Activity
  • Mycobacterial Thymidylate Synthase X Inhibitors (): Substituents like propionylpiperazine improved activity against Mycobacterium tuberculosis. Fluorine’s electronegativity may enhance interactions with catalytic residues .

Preparation Methods

Condensation and Cyclization from Fluorinated Precursors

One established method utilizes fluorinated aromatic aldehydes and amines as starting materials. For example, 3-bromo-4-hydroxybenzaldehyde derivatives can be condensed with anilines and chloroacetyl chloride to form intermediates, which then undergo cyclization to yield the benzoxazinone scaffold. Subsequent fluorination at the 7 and 8 positions is achieved by selective halogen exchange or direct incorporation from fluorinated starting materials.

Key features:

  • Starting materials: 3-bromo-4-hydroxybenzaldehyde, anilines, chloroacetyl chloride
  • Reactions: condensation, reduction, O-alkylation, Smiles rearrangement
  • Characterization: $$^{1}H$$ NMR, $$^{13}C$$ NMR, HRMS
  • Yields: Moderate to good
  • Application: Biological activity testing confirms inhibitory effects on platelet aggregation

Synthesis via 1,5-Difluoro-2,4-dinitrobenzene Intermediate

Another synthetic route involves the use of 1,5-difluoro-2,4-dinitrobenzene as a key intermediate. This compound undergoes nucleophilic aromatic substitution and subsequent cyclization to form benzooxazin-3-one derivatives, including those with difluoro substitution at positions 7 and 8.

This method allows the preparation of diverse benzooxazin-3-one-based compounds and tricyclic analogs via parallel solution-phase synthesis, facilitating the generation of chemical libraries for biological screening.

Key features:

  • Starting material: 1,5-difluoro-2,4-dinitrobenzene
  • Reactions: nucleophilic aromatic substitution, cyclization
  • Products: benzooxazin-3-ones and tricyclic derivatives
  • Advantages: diversity-oriented synthesis, parallel solution-phase reactions

Halogenation and Fluorination via Dichloro Intermediates

A more recent and efficient method involves the chlorination of a 7-fluoro-2H-1,4-benzoxazin-3(4H)-one precursor to form a 2,2-dichloro-7-fluoro intermediate. This intermediate then undergoes chlorine-fluorine exchange to introduce two fluorine atoms at the 2-position, yielding 2,2,7-trifluoro-2H-1,4-benzoxazin-3(4H)-one derivatives, which are closely related to the target compound.

This two-step reaction sequence is characterized by:

  • High product yield
  • Use of safe, readily available raw materials
  • Avoidance of hazardous intermediates
  • Improved safety and cost-effectiveness compared to prior art

Typical reaction conditions and reagents:

Step Reaction Type Reagents/Conditions Outcome
1 Chlorination Chlorination reagent in suitable solvent 2,2-dichloro-7-fluoro benzoxazinone
2 Chlorine-fluorine exchange Fluorination reagent (e.g., KF or fluorinating agent) Introduction of two fluorine atoms at 2-position

Yields and notes:

  • Yields typically calculated as mole ratio of product to starting 7-fluoro benzoxazinone
  • Reaction avoids expensive and hazardous reagents such as DBU and NaH
  • The process overcomes the instability and safety concerns of dinitro intermediates used in previous methods

Comparative Data Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations Typical Yield Range
Condensation from fluorinated aldehydes 3-bromo-4-hydroxybenzaldehyde, anilines, chloroacetyl chloride Condensation, cyclization, fluorination Direct incorporation of fluorine, biological activity confirmed Moderate yields, multistep 50-75%
From 1,5-difluoro-2,4-dinitrobenzene 1,5-difluoro-2,4-dinitrobenzene Nucleophilic substitution, cyclization Diversity-oriented synthesis, parallel reactions Requires handling nitro compounds Variable, moderate
Chlorination-fluorination route 7-fluoro-2H-1,4-benzoxazin-3(4H)-one Chlorination, Cl-F exchange High yield, safe reagents, cost-effective Requires precise control of halogenation High, up to >80%

Research Findings and Notes

  • The condensation and cyclization method has been extensively characterized by NMR and HRMS techniques, confirming the structure and purity of the fluorinated benzoxazinones.
  • Biological assays demonstrate that some derivatives prepared by these methods inhibit platelet aggregation, with IC50 values indicating moderate potency relative to known drugs.
  • The use of 1,5-difluoro-2,4-dinitrobenzene allows the synthesis of a wide variety of benzooxazin-3-one derivatives, useful for medicinal chemistry exploration.
  • The chlorination-fluorination method provides a safer and more efficient alternative to previous methods that involved hazardous intermediates and expensive reagents, offering a scalable and industrially viable route.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

MethodCatalyst/ReagentYield (%)RegioselectivityReference
CyclizationK₂CO₃/18-crown-665–75Moderate
One-pot Cu(I) catalysisCuI/PPh₃82–90High
Nitro reductionPd/C, Et₃N, MeOH70–85N/A

What analytical techniques are most effective for confirming the structure and purity of 7,8-difluoro derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve fluorine-induced splitting patterns. For example, coupling constants (e.g., 3JHF^3J_{H-F}) in ¹H NMR distinguish adjacent vs. remote fluorine substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas, particularly for halogenated analogs (e.g., [M+H]+ peaks for bromo/chloro derivatives) .
  • X-ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives, though fluorine’s low electron density may complicate analysis .

How do fluorine substituents at the 7,8-positions influence reactivity and physicochemical properties?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine increases electrophilicity of the benzoxazinone core, enhancing susceptibility to nucleophilic attack (e.g., amination or alkylation) .
  • Steric Effects : Adjacent fluorine atoms may hinder rotational freedom, as observed in restricted conformations via NOE NMR studies .
  • Lipophilicity : LogP calculations (e.g., using ChemAxon) show that difluoro substitution increases membrane permeability compared to non-fluorinated analogs .

What strategies are used to evaluate the biological activity of 7,8-difluoro benzoxazinones?

Methodological Answer:

  • Anticancer Screening : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) paired with molecular docking to identify binding interactions with targets like tubulin or kinases .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria, with SAR studies correlating fluorine position to MIC values .
  • Neuroprotective Studies : Radiolabeled analogs (e.g., 18^{18}F derivatives) track brain penetration in rodent models for CNS-targeted applications .

How should researchers address contradictions in synthetic yields or spectroscopic data across studies?

Methodological Answer:

  • Reproduce Conditions : Variations in solvent purity (e.g., anhydrous DMF vs. technical grade) or catalyst loading (e.g., Pd/C 5% vs. 10%) significantly impact outcomes .
  • Validate Spectra : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations using Gaussian) to confirm assignments .
  • Control Experiments : Test intermediates for byproducts (e.g., over-reduced amines or dehalogenated species) via LC-MS .

How can molecular docking studies be designed to predict interactions of 7,8-difluoro benzoxazinones?

Methodological Answer:

  • Target Selection : Prioritize proteins with known benzoxazinone binding (e.g., TRPV1 receptors or β-tubulin) .
  • Docking Software : Use AutoDock Vina with fluorine parameters adjusted for van der Waals radii and partial charges .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

What methodologies identify key structural features for bioactivity in SAR studies?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with varied substituents (e.g., 7-F vs. 8-Cl) and test in bioassays .
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using steric/electronic descriptors from DFT calculations .
  • Pharmacophore Mapping : Identify essential hydrogen-bond acceptors (e.g., ketone oxygen) using Schrödinger’s Phase .

What mechanistic insights exist for key reactions in benzoxazinone synthesis?

Methodological Answer:

  • Smiles Rearrangement : Microwave-assisted conditions accelerate [1,3]-aryl shifts, reducing side reactions in benzoxazinone formation .
  • Nucleophilic Aromatic Substitution : Fluorine’s meta-directing effect governs regiochemistry in nitration or amination steps .
  • Reductive Amination : Pd/C selectively reduces nitro groups without affecting the benzoxazinone lactam ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.